molecular formula C14H17F2NO2 B15115377 4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide

4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide

Cat. No.: B15115377
M. Wt: 269.29 g/mol
InChI Key: VAAJYASCCCPUOY-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group attached to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17F2NO2

Molecular Weight

269.29 g/mol

IUPAC Name

4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H17F2NO2/c1-19-12-4-2-3-11(9-12)17-13(18)10-5-7-14(15,16)8-6-10/h2-4,9-10H,5-8H2,1H3,(H,17,18)

InChI Key

VAAJYASCCCPUOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCC(CC2)(F)F

Origin of Product

United States

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